molecular formula C9H9BrO4 B6152218 2-(2-bromo-4-methoxyphenoxy)acetic acid CAS No. 875816-50-5

2-(2-bromo-4-methoxyphenoxy)acetic acid

Cat. No.: B6152218
CAS No.: 875816-50-5
M. Wt: 261.1
InChI Key:
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Description

2-(2-bromo-4-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9BrO4 It is characterized by the presence of a bromine atom, a methoxy group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)acetic acid typically involves the bromination of 4-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process. The subsequent reaction with chloroacetic acid is carried out under basic conditions, usually with sodium hydroxide, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)acetic acid finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and interact with receptor sites, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)acetic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenoxyacetic acid backbone. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

CAS No.

875816-50-5

Molecular Formula

C9H9BrO4

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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